molecular formula C12H16FN3O5S B3224343 Benzenesulfonamide, 4-[[(4-fluorotetrahydro-2H-pyran-4-yl)methyl]amino]-3-nitro- CAS No. 1228875-14-6

Benzenesulfonamide, 4-[[(4-fluorotetrahydro-2H-pyran-4-yl)methyl]amino]-3-nitro-

Cat. No.: B3224343
CAS No.: 1228875-14-6
M. Wt: 333.34 g/mol
InChI Key: AACXRGIQCZDKQV-UHFFFAOYSA-N
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Description

This compound is a nitro-substituted benzenesulfonamide derivative featuring a 4-fluorotetrahydro-2H-pyran-4-ylmethylamino group at the 4-position of the benzene ring. Its structural complexity arises from the fluorinated tetrahydropyran moiety, which may enhance metabolic stability and binding affinity in biological systems compared to non-fluorinated analogs.

Properties

IUPAC Name

4-[(4-fluorooxan-4-yl)methylamino]-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O5S/c13-12(3-5-21-6-4-12)8-15-10-2-1-9(22(14,19)20)7-11(10)16(17)18/h1-2,7,15H,3-6,8H2,(H2,14,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACXRGIQCZDKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601139735
Record name 4-[[(4-Fluorotetrahydro-2H-pyran-4-yl)methyl]amino]-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228875-14-6
Record name 4-[[(4-Fluorotetrahydro-2H-pyran-4-yl)methyl]amino]-3-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228875-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(4-Fluorotetrahydro-2H-pyran-4-yl)methyl]amino]-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-[[(4-fluorotetrahydro-2H-pyran-4-yl)methyl]amino]-3-nitro- typically involves multiple steps, starting from readily available precursors. The process often includes:

    Nitration: Introduction of the nitro group into the benzene ring.

    Sulfonation: Addition of the sulfonamide group.

    Fluorination: Incorporation of the fluorine atom into the tetrahydropyran ring.

    Amination: Formation of the amino linkage between the benzenesulfonamide and the fluorotetrahydropyran moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-[[(4-fluorotetrahydro-2H-pyran-4-yl)methyl]amino]-3-nitro- undergoes various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Replacement of functional groups on the benzene ring or the tetrahydropyran ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxygenated compounds.

Scientific Research Applications

Benzenesulfonamide, 4-[[(4-fluorotetrahydro-2H-pyran-4-yl)methyl]amino]-3-nitro- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological targets.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-[[(4-fluorotetrahydro-2H-pyran-4-yl)methyl]amino]-3-nitro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents References
Benzenesulfonamide, 4-[[(4-fluorotetrahydro-2H-pyran-4-yl)methyl]amino]-3-nitro- Not specified C₁₂H₁₆FN₃O₅S ~333.3 (estimated) 4-Fluoro-tetrahydro-2H-pyran-4-ylmethylamino, 3-nitro
3-Nitro-4-[[(tetrahydro-2H-pyran-4-yl)methyl]amino]benzenesulfonamide 1228779-96-1 C₁₂H₁₇N₃O₅S 315.35 Non-fluorinated tetrahydro-2H-pyran-4-ylmethylamino, 3-nitro
N-[(4-Hydroxytetrahydro-2H-pyran-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide 1351596-76-3 C₁₄H₁₇F₃N₂O₄S 366.36 4-Hydroxy-tetrahydro-2H-pyran-4-ylmethylamino, 3-trifluoromethyl
Benzenesulfonamide, N-(4-hydroxyphenyl)-4-[(4-hydroxyphenyl)amino]-3-nitro- 84100-91-4 C₁₈H₁₆N₄O₆S 432.41 Dual 4-hydroxyphenylamino groups, 3-nitro
4-[5-Aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamides Multiple Variable Variable Pyrazole-thiophene hybrids, sulfonamide group

Key Observations:

Fluorination Impact: The target compound’s 4-fluoro substitution on the tetrahydropyran ring may improve lipophilicity and resistance to oxidative metabolism compared to the non-fluorinated analog (CAS 1228779-96-1) .

Hydroxy vs.

Aromatic vs.

Biological Activity

Benzenesulfonamide, specifically 4-[[(4-fluorotetrahydro-2H-pyran-4-yl)methyl]amino]-3-nitro-, is a compound with significant biological activity, particularly as a pharmaceutical intermediate. Its molecular formula is C12H17N3O5SC_{12}H_{17}N_{3}O_{5}S and it has a molecular weight of approximately 315.35 g/mol. This compound is primarily recognized for its role in the synthesis of various inhibitors, including those targeting Bruton's tyrosine kinase (BTK), phosphoinositide 3-kinase (PI3K), and Janus kinase 2 (JAK-2) .

The biological activity of benzenesulfonamides, including this specific compound, is largely attributed to their ability to inhibit certain enzymatic pathways. These compounds have been shown to possess anticancer properties, particularly in the treatment of chronic lymphocytic leukemia (CLL) via their role as intermediates in the synthesis of Venetoclax, a drug used for this purpose . The mechanism involves the inhibition of B-cell receptor signaling pathways, which are crucial for the survival and proliferation of malignant B-cells.

Pharmacological Properties

  • Anticancer Activity :
    • The compound has demonstrated efficacy in inhibiting cancer cell growth, particularly in hematological malignancies.
    • It acts by inducing apoptosis in cancer cells, which is essential for reducing tumor mass .
  • Anti-inflammatory Effects :
    • Similar derivatives have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
    • In vivo studies indicate significant reductions in carrageenan-induced edema, showcasing its potential as an anti-inflammatory agent.
  • Antimicrobial Activity :
    • Research indicates that benzenesulfonamide derivatives exhibit antimicrobial properties against various pathogens.
    • For instance, certain compounds have shown minimum inhibitory concentrations (MIC) effective against Escherichia coli, Staphylococcus aureus, and Candida albicans .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in CLL cells
Anti-inflammatoryReduces carrageenan-induced edema
AntimicrobialEffective against E. coli (MIC 6.72 mg/mL)
Effective against S. aureus (MIC 6.63 mg/mL)
Effective against C. albicans (MIC 6.63 mg/mL)

Detailed Research Findings

A study evaluated various benzenesulfonamide derivatives, noting that compounds with specific structural modifications exhibited enhanced biological activities. For example, modifications at the nitrogen position significantly influenced both anticancer and antimicrobial activities, suggesting that the structure-activity relationship (SAR) plays a critical role in their effectiveness .

In another case study focusing on anti-inflammatory effects, compounds derived from benzenesulfonamide were shown to inhibit the production of nitric oxide in macrophages, which is a key mediator in inflammatory responses. This highlights the potential therapeutic applications of these compounds beyond oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving nitro-substituted benzenesulfonamide intermediates. For example, and describe similar derivatives synthesized by reacting nitrobenzenesulfonyl chlorides with fluorinated tetrahydropyran amines under anhydrous conditions . To optimize purity:

  • Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification.
  • Monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:7 EtOAc/hexane).
  • Confirm purity with HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (target: C, 45.7%; N, 13.3%; S, 10.1%) .

Q. How can researchers characterize the fluorinated tetrahydropyran moiety in this compound?

  • Methodological Answer : Key techniques include:

  • 19F NMR : Expect a singlet at ~-120 ppm (CF group) and splitting patterns for the tetrahydropyran fluorine .
  • X-ray crystallography : Resolve spatial orientation of the fluorinated ring (e.g., C–F bond length ~1.34 Å) .
  • FT-IR : Identify C–F stretching vibrations at 1100–1250 cm⁻¹ .

Q. What are the solubility and stability profiles under varying pH conditions?

  • Answer : The sulfonamide group confers moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<0.1 mg/mL). Stability studies in show degradation at pH < 3 (sulfonamide hydrolysis) and pH > 10 (nitro group reduction). Use buffered solutions (pH 6–8) for biological assays and store at -20°C under inert gas .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to carbonic anhydrase isoforms?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina with CA-II (PDB: 3KS3) to simulate interactions. The nitro group may form hydrogen bonds with Thr199, while the fluorinated pyran interacts hydrophobically with Val121 .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS, AMBER).
  • Validate with in vitro enzyme inhibition assays (IC50 comparisons) .

Q. What strategies resolve contradictory bioactivity data across cell lines?

  • Case Study : reports variable IC50 values (2–50 µM) against cancer cells. To address discrepancies:

  • Dose-response curves : Test across 5-log concentrations (0.1–100 µM) in triplicate.
  • Metabolic stability : Use hepatic microsomes to assess degradation rates (e.g., t1/2 < 30 min suggests rapid clearance).
  • Target engagement assays : Employ CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding .

Q. How does the fluorine substitution pattern influence pharmacokinetics?

  • Answer : Fluorine at the tetrahydropyran 4-position enhances metabolic stability by reducing CYP450-mediated oxidation. Compare with non-fluorinated analogs ():

  • LogP : Fluorinated derivative ~2.1 vs. ~1.8 for non-fluorinated (HPLC logD7.4).
  • Plasma protein binding : >90% for fluorinated vs. 75–80% for analogs.
  • In vivo PK : Conduct rodent studies with LC-MS/MS quantification (Cmax, AUC0–24h) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenesulfonamide, 4-[[(4-fluorotetrahydro-2H-pyran-4-yl)methyl]amino]-3-nitro-
Reactant of Route 2
Reactant of Route 2
Benzenesulfonamide, 4-[[(4-fluorotetrahydro-2H-pyran-4-yl)methyl]amino]-3-nitro-

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